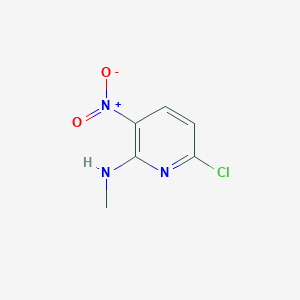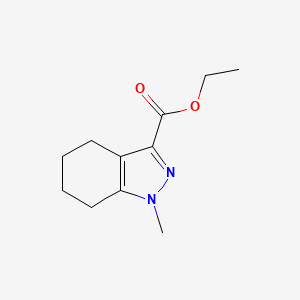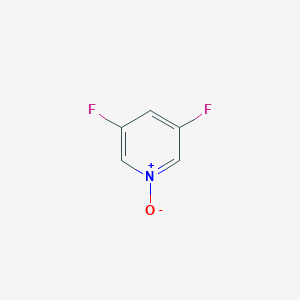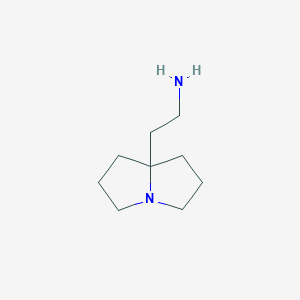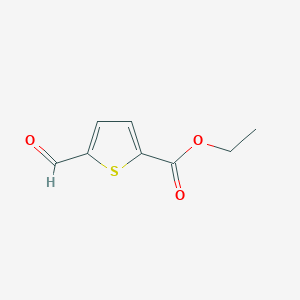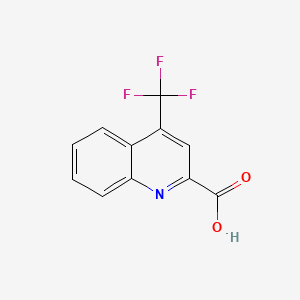
4-(トリフルオロメチル)キノリン-2-カルボン酸
概要
説明
4-(trifluoromethyl)quinoline-2-carboxylic Acid is a unique chemical compound. It has a molecular formula of C11H6F3NO2 and a molecular weight of 241.17 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethyl)quinoline-2-carboxylic Acid consists of a quinoline ring with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)7-5-9(10(16)17)15-8-4-2-1-3-6(7)8/h1-5H,(H,16,17) .Physical And Chemical Properties Analysis
4-(trifluoromethyl)quinoline-2-carboxylic Acid is a yellow to brown solid . It has a molecular weight of 241.168 and a molecular formula of C11H6F3NO2 .科学的研究の応用
医薬品中間体
この化合物は、さまざまな医薬品の合成における中間体として使用されます。 その誘導体は、さまざまな生理学的および病理学的プロセスにおいて重要な酵素であるアルカリホスファターゼの強力な阻害剤として合成および評価されています .
生物学的潜在源
有機化学者は、4-(トリフルオロメチル)キノリン-2-カルボン酸のような小分子を、その豊富な生物学的可能性のために高く評価しています。 それは、潜在的な治療効果を持つ新しい化合物を開発するためのコア構造として役立ちます .
創薬
キノリン誘導体は、合成有機化学における汎用性のある用途により、創薬におけるリードのための重要な足場です。 それらは、新薬の開発において重要な役割を果たしています .
合成有機化学
合成有機化学では、この化合物は、その反応性とさまざまな構造的に複雑な誘導体を形成する能力のために使用され、これにより、ユニークな特性を持つ新しい材料または化学物質の開発につながる可能性があります .
阻害剤の開発
4-(トリフルオロメチル)キノリン-2-カルボン酸の誘導体は、特定の酵素または受容体に対するその阻害特性について調査されており、これは疾患の治療または生化学研究におけるツールとして適用できます .
化学合成
この化合物は、材料科学、ナノテクノロジー、または触媒などのさまざまな分野で用途がある可能性のある複雑な分子を作成するために、化学合成プロセスで使用できます .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
生化学分析
Biochemical Properties
4-(Trifluoromethyl)quinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as reverse transcriptase, where it acts as an inhibitor by binding to the enzyme’s active site and preventing its normal function . Additionally, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can form hydrogen bonds with specific amino acid residues in proteins, leading to alterations in protein conformation and activity . These interactions highlight the compound’s potential as a tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of 4-(Trifluoromethyl)quinoline-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By inhibiting specific kinases, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can modulate signal transduction pathways, leading to changes in gene expression and cellular metabolism . For instance, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis . These cellular effects make it a valuable compound for investigating cell signaling and gene regulation.
Molecular Mechanism
The molecular mechanism of action of 4-(Trifluoromethyl)quinoline-2-carboxylic acid involves its ability to bind to specific biomolecules and modulate their activity. At the molecular level, this compound can inhibit enzyme activity by occupying the enzyme’s active site and preventing substrate binding . Additionally, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can interact with transcription factors, leading to changes in gene expression patterns . These interactions are mediated by the compound’s trifluoromethyl group, which enhances its binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)quinoline-2-carboxylic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 4-(Trifluoromethyl)quinoline-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)quinoline-2-carboxylic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing dosage regimens in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4-(Trifluoromethyl)quinoline-2-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels . These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)quinoline-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Once inside the cell, 4-(Trifluoromethyl)quinoline-2-carboxylic acid can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)quinoline-2-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting sequences on proteins . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity . Understanding the subcellular localization of 4-(Trifluoromethyl)quinoline-2-carboxylic acid is critical for elucidating its mechanism of action and functional effects.
特性
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-9(10(16)17)15-8-4-2-1-3-6(7)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGNZDRZJWUYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454721 | |
| Record name | 4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588702-67-4 | |
| Record name | 4-(Trifluoromethyl)-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BMS-986318, containing the 4-(trifluoromethyl)quinoline-2-carboxylic acid moiety, interact with FXR and what are the downstream effects of this interaction?
A1: BMS-986318 acts as a potent nonbile acid agonist of the Farnesoid X Receptor (FXR) []. While the exact binding mode is not detailed in the provided abstract, it's known that FXR agonists typically bind to the ligand-binding domain of the receptor. This binding induces a conformational change in FXR, allowing it to heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements, regulating the transcription of genes involved in bile acid synthesis, transport, and metabolism. Activation of FXR by BMS-986318 ultimately leads to beneficial effects in the context of liver disease, such as reduced inflammation and fibrosis, as observed in the mouse bile duct ligation model [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




